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molecular formula C12H15NO4 B8336375 N-{4-Methoxy-2-[(2S)-oxiran-2-ylmethoxy]phenyl}acetamide

N-{4-Methoxy-2-[(2S)-oxiran-2-ylmethoxy]phenyl}acetamide

Cat. No. B8336375
M. Wt: 237.25 g/mol
InChI Key: ATQSLKHGSWFGIB-JTQLQIEISA-N
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Patent
US07528156B2

Procedure details

Was prepared from N-(2-hydroxy-4-methoxyphenyl)acetamide according to the method described for N-[4-methyl-2-(2-oxiranylmethoxy)phenyl]acetamide using cesium carbonate instead of potassium carbonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[4-methyl-2-(2-oxiranylmethoxy)phenyl]acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N-[4-Methoxy-2-(2-oxiranylmethoxy)phenyl]acetamide

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[NH:10][C:11](=[O:13])[CH3:12].CC1C=CC(NC(=O)C)=C(O[CH2:26][CH:27]2[CH2:29][O:28]2)C=1.C(=O)([O-])[O-].[Cs+].[Cs+]>>[CH3:9][O:8][C:6]1[CH:5]=[CH:4][C:3]([NH:10][C:11](=[O:13])[CH3:12])=[C:2]([O:1][CH2:26][CH:27]2[CH2:29][O:28]2)[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)OC)NC(C)=O
Step Two
Name
N-[4-methyl-2-(2-oxiranylmethoxy)phenyl]acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C=C1)NC(C)=O)OCC1OC1
Step Three
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
N-[4-Methoxy-2-(2-oxiranylmethoxy)phenyl]acetamide
Type
Smiles
COC1=CC(=C(C=C1)NC(C)=O)OCC1OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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